molecular formula C13H14BrNO2 B14899485 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide

5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide

Cat. No.: B14899485
M. Wt: 296.16 g/mol
InChI Key: JTTVBJHDZMJVKY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various biological targets, including enzymes and receptors, leading to their diverse biological activities . The exact mechanism may involve the inhibition of specific enzymes or the modulation of receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    3-Methylbenzofuran: A derivative with a methyl group at the 3-position.

    5-Bromo-2-methylbenzofuran: A derivative with a bromo group at the 5-position and a methyl group at the 2-position.

Uniqueness

5-Bromo-3-methyl-N-propylbenzofuran-2-carboxamide is unique due to the combination of its substituents, which may confer specific biological activities and chemical properties not found in other benzofuran derivatives .

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

5-bromo-3-methyl-N-propyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C13H14BrNO2/c1-3-6-15-13(16)12-8(2)10-7-9(14)4-5-11(10)17-12/h4-5,7H,3,6H2,1-2H3,(H,15,16)

InChI Key

JTTVBJHDZMJVKY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)C

Origin of Product

United States

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